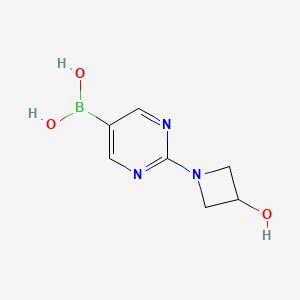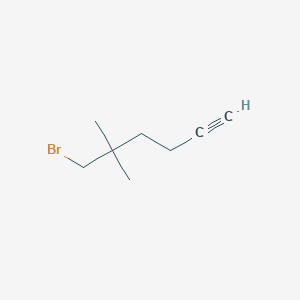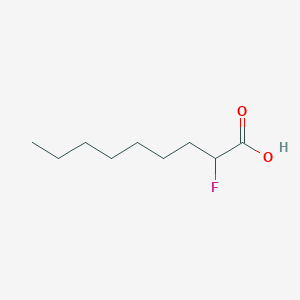
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of appropriate pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for boronic acid derivatives often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boronic esters, while reduction reactions can produce boranes .
Applications De Recherche Scientifique
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of (2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, making it a valuable tool in medicinal chemistry and biochemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Piperidin-1-ylpyrimidin-5-yl)boronic acid: This compound has a similar boronic acid group and pyrimidine ring structure but differs in the presence of a piperidine ring instead of an azetidine ring.
(2-(Piperidin-1-yl)pyrimidin-5-yl)boronic acid: Another similar compound with a piperidine ring, used in similar applications.
Uniqueness
(2-(3-Hydroxyazetidin-1-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of the hydroxyazetidine group, which imparts distinct chemical properties and reactivity compared to other boronic acid derivatives . This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H10BN3O3 |
|---|---|
Poids moléculaire |
194.99 g/mol |
Nom IUPAC |
[2-(3-hydroxyazetidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H10BN3O3/c12-6-3-11(4-6)7-9-1-5(2-10-7)8(13)14/h1-2,6,12-14H,3-4H2 |
Clé InChI |
IPCUYCBWEMAVCH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)N2CC(C2)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)
![1-[(4-methoxyphenyl)methyl]-N-[(1r,4r)-4-{4-[(1-methylpiperidin-4-yl)oxy]phenyl}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13454181.png)



![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)



![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethanone](/img/structure/B13454248.png)
